

Application Notes and Protocols for Superfluid Helium-4 in Quantum Computing

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Compound of Interest

Compound Name: Helium-4 atom

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Introduction

Superfluid Helium-4 (He-II) is emerging as a unique and powerful platform for the development of next-generation quantum computers. Its remarkable properties, including zero viscosity, exceptionally high thermal conductivity, and an atomically pristine surface, provide an ultra-clean and stable environment for qubits, mitigating many of the decoherence effects that plague solid-state quantum systems. This document provides detailed application notes on the use of superfluid Helium-4 for quantum computing, with a primary focus on qubits based on single electrons trapped above the helium surface. It also includes detailed experimental protocols for key procedures, designed to be a practical guide for researchers entering this exciting field.

The primary application of superfluid Helium-4 in this context is to serve as a substrate for trapping and manipulating single electrons.^[1] These "electrons-on-helium" qubits benefit from the inert and defect-free nature of the superfluid vacuum interface, leading to potentially long coherence times.^[2] Different quantum states of the trapped electrons, such as their Rydberg, spin, or orbital states, can be used to encode quantum information.^[3]

Application Notes

The Superfluid Helium-4 Environment

When Helium-4 is cooled below its lambda point of 2.17 K, it enters a superfluid state characterized by quantum phenomena on a macroscopic scale.[\[4\]](#) For quantum computing applications, the key advantages of this environment include:

- Ultra-low Temperatures: Experiments are typically conducted in dilution refrigerators at temperatures ranging from 10 mK to 100 mK, which is essential for initializing qubits in their ground state and minimizing thermal noise.[\[1\]](#)
- Atomic-scale Smoothness: The surface of superfluid helium is atomically smooth, providing a nearly perfect, two-dimensional plane for trapping electrons without the material defects found in solid-state systems.[\[2\]](#)
- Excellent Thermalization: The high thermal conductivity of superfluid helium ensures efficient cooling of the entire experimental setup, reducing temperature gradients and enhancing stability.[\[4\]](#)

Electron-on-Helium Qubits

An electron brought near the surface of liquid helium is held by a weak image force, but is prevented from entering the liquid by a potential barrier. This creates a stable trapping potential a few nanometers above the surface.[\[3\]](#) The quantized energy levels of the electron in this potential well can be used to define a qubit.

There are several types of electron-on-helium qubits currently under investigation:

- Rydberg Qubits: These qubits utilize the ground and first excited states of the electron's motion perpendicular to the helium surface.[\[3\]](#) These states are analogous to the energy levels of a hydrogen atom.
- Spin Qubits: The intrinsic spin of the electron (spin-up and spin-down) can serve as a robust qubit.[\[3\]](#) These are predicted to have very long coherence times.[\[2\]\[5\]](#)
- Orbital Qubits: The quantized motional states of the electron parallel to the helium surface, when confined in a lateral potential trap, can also be used as a qubit.[\[3\]](#)
- Hybrid Rydberg-Spin Qubits: These novel qubits leverage a hybridization of the Rydberg and spin states, induced by a local magnetic field gradient. This allows for the long coherence of

the spin state to be combined with the strong interaction capabilities of the charge-based Rydberg state.[6]

Qubit Manipulation and Readout

- Manipulation: Qubit states are controlled using precisely timed microwave pulses. For Rydberg and orbital qubits, microwave electric fields are used to drive transitions between energy levels.[3] For spin qubits, a combination of a static magnetic field and oscillating magnetic fields (microwaves) are used for control.[3]
- Readout: The final state of the qubit is measured using highly sensitive electrometers. A common technique involves a Single-Electron Transistor (SET) placed beneath the helium surface. The position of the electron qubit affects the charge distribution on the SET island, allowing for a detectable change in its conductivity.[7][8] Another method is image charge detection, where the change in the image charge induced in an electrode by the electron's state is measured.[9]

Quantitative Data Summary

The following tables summarize key performance metrics for electron-on-helium qubits based on available literature.

Parameter	Rydberg Qubits	Spin Qubits (Predicted)	Orbital Qubits	Reference
Operating Temperature	10 - 100 mK	10 - 100 mK	10 - 100 mK	[1]
Coherence Time (T2)	~100 μ s	> 1 s	-	[5][10]
Gate Speed	~1 GHz	~1 GHz	-	[5]
Qubit Transition Frequency	~120 GHz	~1 - 50 GHz	5 - 10 GHz	[3][11]

Two-Qubit Gate Performance (Simulated)	Value	Reference
\sqrt{i} SWAP Gate Fidelity	0.999	[4]
\sqrt{i} SWAP Execution Time	2.9 ns	[4]
CZ Gate Fidelity	0.996	[4]
CZ Gate Execution Time	9.4 ns	[4]

Experimental Protocols

Protocol 1: Preparation of the Cryogenic Environment

This protocol outlines the general steps for cooling down a dilution refrigerator to the base temperatures required for electron-on-helium experiments.

Materials:

- Dilution refrigerator with a gas handling system
- Liquid Nitrogen (LN2)
- Liquid Helium-4 (LHe)
- $^3\text{He}/^4\text{He}$ gas mixture
- Vacuum pumps
- Temperature and pressure sensors

Procedure:

- System Preparation:
 - Ensure the experimental cell containing the quantum device is installed and leak-tight at room temperature.
 - Evacuate the inner vacuum chamber (IVC) of the dilution refrigerator to a high vacuum.

- Leak-check the entire system, including the gas handling lines.[12]
- Pre-cooling to 77 K:
 - Fill the outer jacket of the cryostat with liquid nitrogen to cool the radiation shields.
 - Allow the system to thermalize for several hours until the internal components reach approximately 77 K.
- Pre-cooling to 4.2 K:
 - Remove any remaining LN2 from the outer jacket.
 - Transfer liquid helium into the main bath of the cryostat to cool the system to 4.2 K.[12]
- Condensing the 3He/4He Mixture:
 - Following the manufacturer's instructions for your specific dilution refrigerator, begin the condensation process. This typically involves circulating the 3He/4He mixture through a series of heat exchangers and a condenser cooled by the 1K pot.[6]
- Initiating Dilution and Cooling to Base Temperature:
 - Once the mixture is condensed, initiate the dilution process. The 3He atoms move from the 3He-rich phase to the 3He-poor phase, which is an endothermic process that provides the cooling power.[6]
 - Monitor the temperature of the mixing chamber as it cools to its base temperature, typically in the range of 10-20 mK.

Protocol 2: Fabrication of the Micro-electrode Chip

This protocol describes a general lift-off process for fabricating the silicon chip with micro-electrodes used to trap electrons.

Materials:

- High-resistivity silicon wafer

- Photoresist and developer
- Electron-beam or photolithography system
- Metal deposition system (e.g., e-beam evaporator)
- Solvent for lift-off (e.g., acetone)

Procedure:

- Substrate Cleaning: Thoroughly clean the silicon wafer to remove any organic and inorganic contaminants.
- Photoresist Coating: Spin-coat a layer of photoresist onto the wafer. The thickness of the resist will depend on the specific lift-off process.
- Lithography:
 - Use electron-beam or photolithography to expose the desired electrode pattern onto the photoresist.
 - Develop the photoresist to create a patterned stencil.
- Metal Deposition: Deposit the desired metal (e.g., gold, aluminum) onto the patterned wafer using a technique like e-beam evaporation.[\[10\]](#)[\[13\]](#)
- Lift-off:
 - Immerse the wafer in a solvent (e.g., acetone).
 - The solvent will dissolve the remaining photoresist, lifting off the metal that was deposited on top of it and leaving only the desired metal electrode pattern on the silicon substrate.
[\[10\]](#)
- Device Integration: The fabricated chip is then mounted in the experimental cell, and electrical connections are made to the electrodes.

Protocol 3: Trapping and Detecting Single Electrons

This protocol provides a general procedure for introducing electrons into the experimental cell and trapping them above the micro-electrode chip.

Materials:

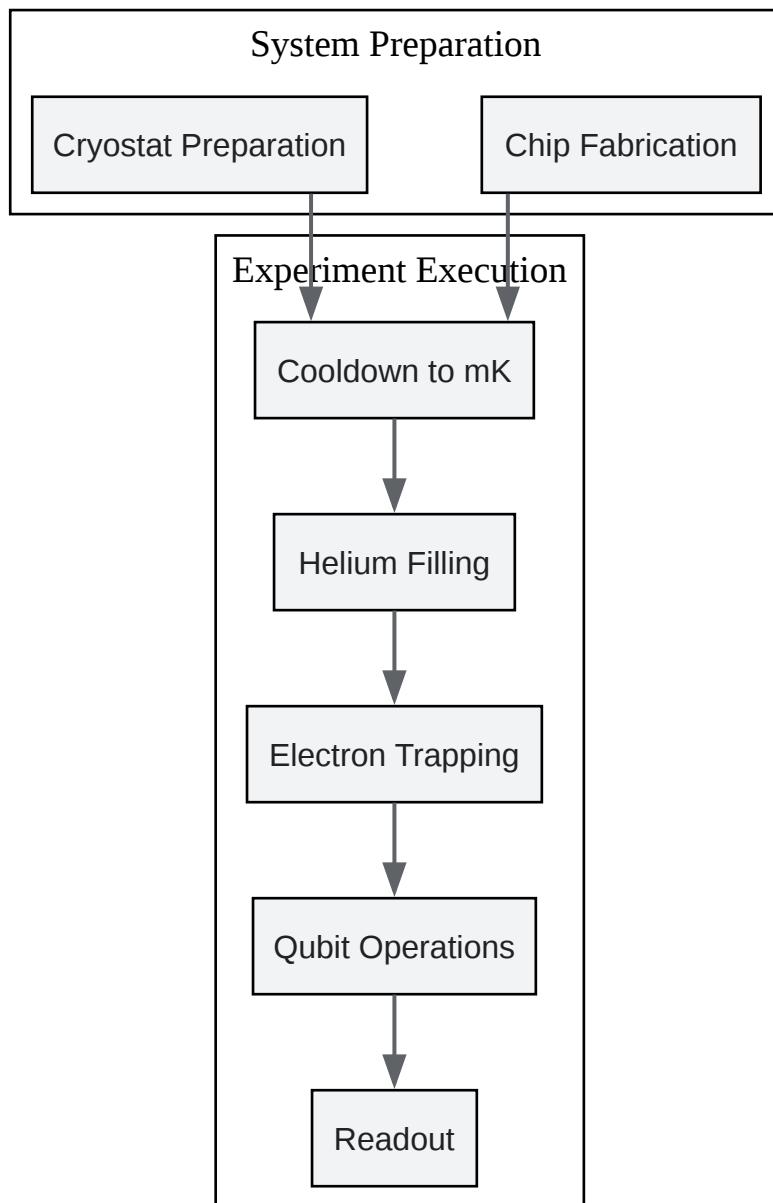
- Cooled dilution refrigerator with the experimental cell and fabricated chip installed.
- Superfluid Helium-4.
- Electron source (e.g., a tungsten filament).[[14](#)]
- Voltage sources for the chip electrodes.
- Single-Electron Transistor (SET) or other sensitive electrometer for detection.

Procedure:

- Filling with Superfluid Helium:
 - After the cryostat has reached its base temperature, carefully introduce a small amount of high-purity Helium-4 gas into the experimental cell.
 - The helium will condense and form a thin superfluid film over the chip surface. The depth of the helium can be controlled by the amount of gas introduced.[[7](#)]
- Generating and Trapping Electrons:
 - Briefly apply a current to the tungsten filament to generate electrons via thermionic emission.[[14](#)]
 - Apply appropriate DC voltages to the micro-electrodes on the chip to create a potential well that attracts and traps the electrons above the helium surface.[[7](#)]
- Detecting Single Electrons:
 - Monitor the output of the SET. The presence of a trapped electron will induce a change in the charge on the SET island, resulting in a measurable shift in its current-voltage characteristics.[[8](#)]

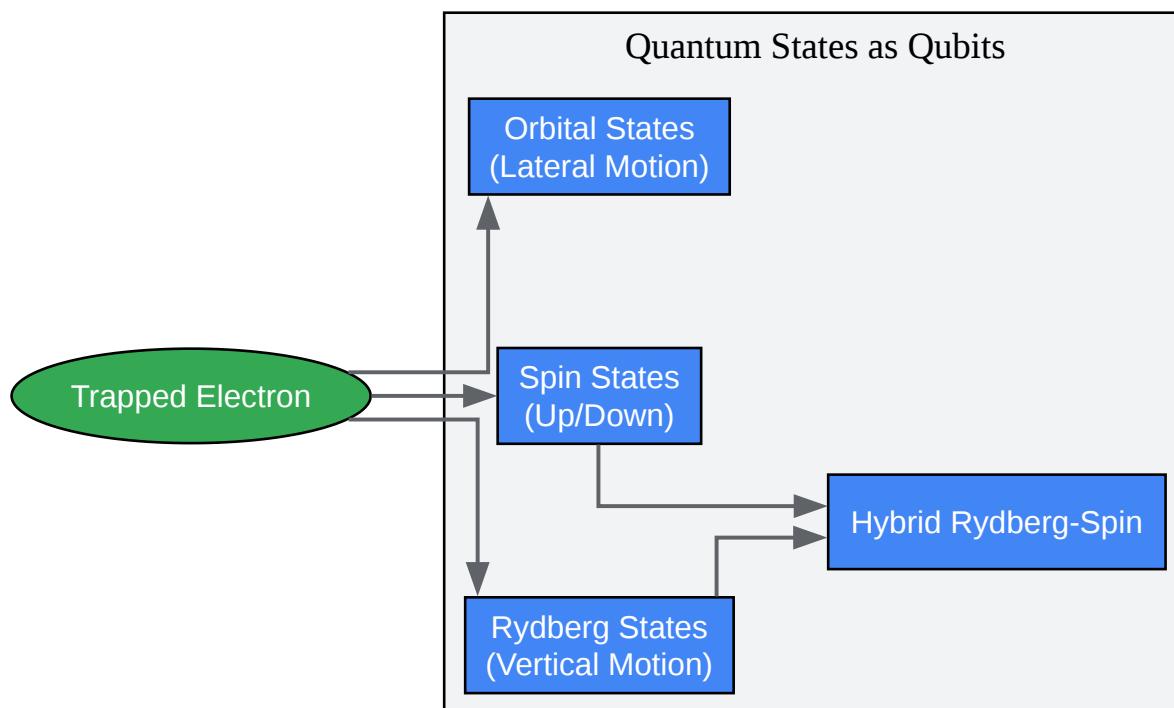
- By carefully adjusting the electrode voltages, it is possible to controllably remove electrons one by one, observing discrete steps in the SET signal, which confirms the trapping of individual electrons.[7]

Visualizations



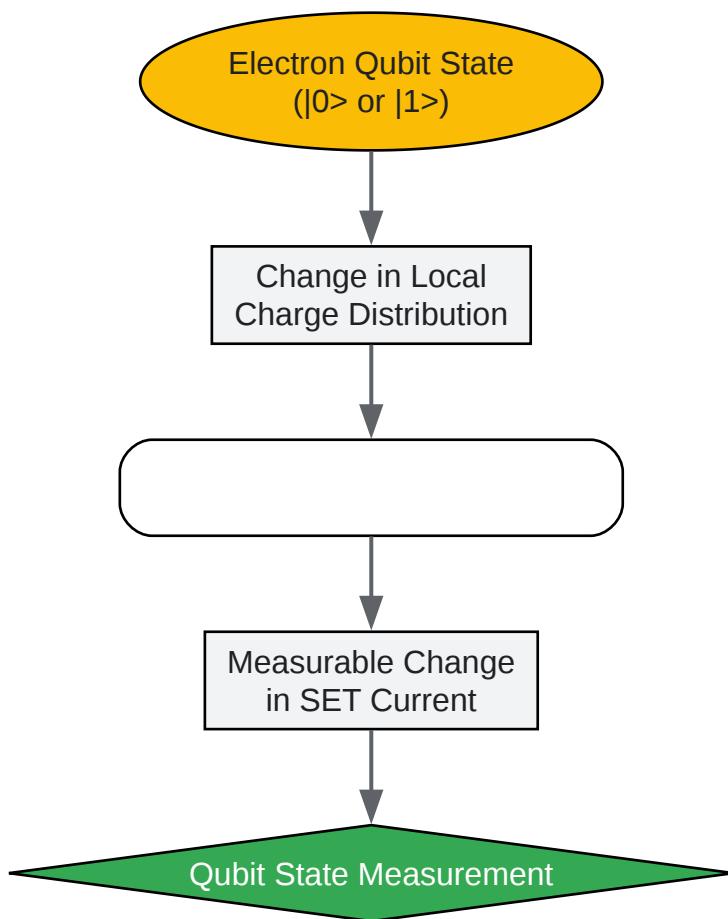
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Caption: A simplified workflow for an electron-on-helium quantum computing experiment.



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Caption: Different types of qubits based on the quantum states of a single electron on superfluid helium.

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